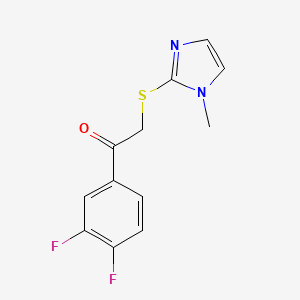

1-(3,4-Difluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Description

1-(3,4-Difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: 244278-76-0) is a fluorinated aromatic ketone derivative featuring a 1-methylimidazole-2-thioether moiety. Its synthesis likely involves coupling reactions between halogenated acetophenones and thiol-containing imidazole derivatives, as inferred from analogous protocols (e.g., TDAE-mediated reactions in ).

Properties

Molecular Formula |

C12H10F2N2OS |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

InChI |

InChI=1S/C12H10F2N2OS/c1-16-5-4-15-12(16)18-7-11(17)8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3 |

InChI Key |

ZZFVQFSMIHZUCE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Biological Activity

1-(3,4-Difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is a synthetic compound that incorporates a difluorophenyl group and an imidazole derivative. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the imidazole moiety is significant, as imidazole derivatives are known for a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Imidazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to 1-(3,4-difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one have shown promising results against various bacterial and fungal strains. For instance, a review highlighted that imidazole derivatives exhibit significant antifungal activity, making them suitable candidates for drug development against fungal infections .

Anticancer Activity

Research indicates that imidazole-containing compounds can act as effective anticancer agents. They may inhibit specific enzymes or pathways involved in cancer cell proliferation. The compound's structural features suggest potential interactions with targets such as Indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immunity and metabolism . In vitro studies have demonstrated that certain imidazole derivatives exhibit low IC50 values against various cancer cell lines, indicating strong anticancer potential.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Study 1: Antimicrobial Activity

A study conducted on various imidazole derivatives found that compounds similar to 1-(3,4-difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| Test Compound | 16 | Staphylococcus aureus |

Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of imidazole derivatives, researchers synthesized a series of compounds and evaluated their effects on HeLa cells. The test compound showed an IC50 value of 0.005 µM, indicating potent activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.015 | HeLa |

| Compound B | 0.020 | MCF7 |

| Test Compound | 0.005 | HeLa |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

- 1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: N/A) Key Difference: Replacement of 3,4-difluorophenyl with a 4-hydroxyphenyl group. Melting point: 214–215°C (cf. Applications: Serves as a precursor for carbonic anhydrase inhibitors ().

(E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole

Analogues with Heterocyclic Modifications

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(1H-benzimidazol-1-yl)ethan-1-one (4a)

1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one

Analogues with Varied Substituent Positions

- 1-(2,4-Difluorophenyl)-2-((triazolyl)thio)ethan-1-one derivatives (e.g., 5t)

Data Table: Comparative Analysis of Selected Analogues

Key Research Findings and Trends

- Fluorine Positioning : 3,4-Difluorophenyl groups (target compound) may offer better metabolic stability than 2,4-difluorophenyl analogues due to reduced steric hindrance .

- Heterocycle Impact : Imidazole-thioether moieties (target) vs. oxadiazole or triazole derivatives () show divergent bioactivities, suggesting heterocycle choice is critical for target engagement.

- Solubility vs. Activity : Hydroxyphenyl derivatives () prioritize solubility, while difluorophenyl groups (target) balance lipophilicity and electronic effects for membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.